Nitrosulfonazo III
CAS No.: 1964-89-2
Cat. No.: VC0156655
Molecular Formula: C22H14N6Na2O18S4
Molecular Weight: 824.6155
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1964-89-2 |
|---|---|
| Molecular Formula | C22H14N6Na2O18S4 |
| Molecular Weight | 824.6155 |
| IUPAC Name | 4,5-dihydroxy-3,6-bis[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
| Standard InChI | InChI=1S/C22H14N6O18S4/c29-21-18-9(5-16(49(41,42)43)19(21)25-23-12-3-1-10(27(31)32)7-14(12)47(35,36)37)6-17(50(44,45)46)20(22(18)30)26-24-13-4-2-11(28(33)34)8-15(13)48(38,39)40/h1-8,29-30H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46) |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)O)O |
Introduction
Nitrosulfonazo III is a synthetic organic compound belonging to the class of azo dyes, characterized by the presence of azo (-N=N-) groups in its molecular structure. It is chemically defined as C22H14N6O18S4, with a molecular weight that reflects its complex composition . This compound is notable for its specific structural features, including multiple sulfonic acid groups and nitro groups, which enhance its reactivity and solubility in aqueous solutions.
Applications in Scientific Research
Nitrosulfonazo III has a wide range of applications in scientific research:
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Analytical Chemistry: It is used as an indicator for determining sulfur and other elements in samples due to its ability to form complexes with metal ions.
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Biology: The compound is employed in biological assays to detect and quantify specific biomolecules.
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Medicine: Research studies explore its potential therapeutic effects and interactions with biological systems.
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Industry: It is used in industrial processes for synthesizing other compounds and as a dye.
Biological Activity
Nitrosulfonazo III exhibits notable biological activities, including antimicrobial and antitumor effects. It can inhibit bacterial growth by disrupting cell membranes and interfering with metabolic processes. In cancer research, it induces apoptosis in cancer cells through oxidative stress mechanisms.
Table 1: Antimicrobial Efficacy of Nitrosulfonazo III
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Table 2: Antitumor Effects in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
Environmental Monitoring
Nitrosulfonazo III can be used in environmental monitoring to detect pollutants and heavy metals due to its complexation properties. Its ability to form stable complexes with metal ions makes it valuable for analyzing environmental samples.
Toxicological Considerations
While Nitrosulfonazo III shows promising biological activities, its toxicological profile indicates potential cytotoxic effects at high concentrations. This necessitates further research into safe dosage ranges to avoid adverse effects on normal cells.
Decolorization Potential
Nitrosulfonazo III, like other synthetic dyes, can be decolorized by enzymes such as laccases, which are used in biotechnological applications for dye degradation .
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